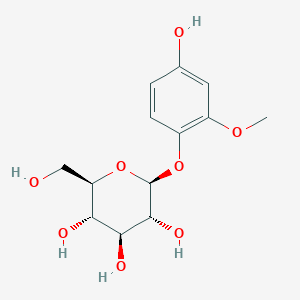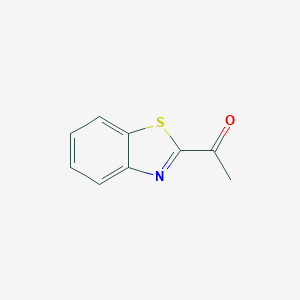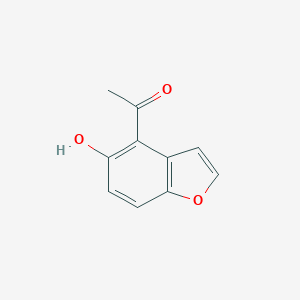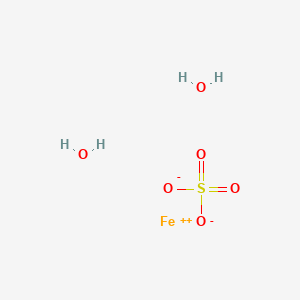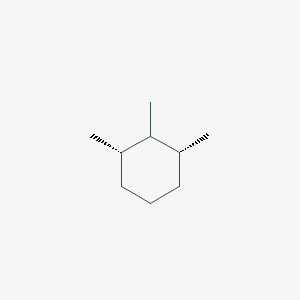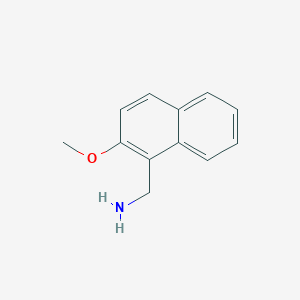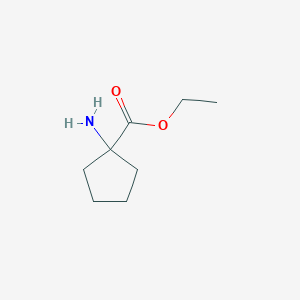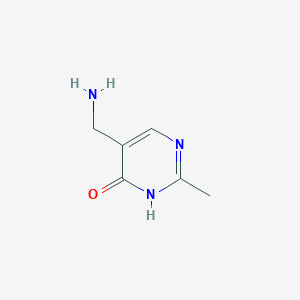![molecular formula C7H9NO3 B156053 Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 126484-94-4](/img/structure/B156053.png)
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate, also known as MAHC, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in drug design and synthesis. MAHC is a unique compound that can be synthesized using various methods and has been found to possess several biochemical and physiological effects.
作用机制
The mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate is not fully understood. However, it has been suggested that Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate may inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to interact with the GABA-A receptor, which is a neurotransmitter receptor responsible for the regulation of anxiety and sleep.
生化和生理效应
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to possess several biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This property of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate makes it a potential candidate for the treatment of Alzheimer's disease. Furthermore, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to interact with the GABA-A receptor, which is a neurotransmitter receptor responsible for the regulation of anxiety and sleep.
实验室实验的优点和局限性
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, which allows for flexibility in the design of experiments. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to possess several biochemical and physiological effects, which makes it a potential candidate for various applications. However, one limitation is that the yield and purity of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can vary depending on the synthesis method used. Furthermore, the mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate. One direction is to further investigate its potential applications in drug design and synthesis. Additionally, the mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate should be further studied to better understand its effects. Furthermore, the development of new synthesis methods for Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate could lead to higher yields and purity, which could facilitate further research. Finally, the potential use of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate as a treatment for Alzheimer's disease should be explored further.
合成方法
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can be synthesized using different methods, including the Pictet-Spengler reaction, which involves the reaction of tryptamine with a carbonyl compound. Another method involves the reaction of tryptamine with an aldehyde in the presence of a Lewis acid catalyst. The yield and purity of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can vary depending on the synthesis method used.
科学研究应用
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to have potential applications in drug design and synthesis. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. Furthermore, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This property of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate makes it a potential candidate for the treatment of Alzheimer's disease.
属性
CAS 编号 |
126484-94-4 |
|---|---|
产品名称 |
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate |
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC 名称 |
methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-6(10)7-3-4(7)2-5(9)8-7/h4H,2-3H2,1H3,(H,8,9) |
InChI 键 |
WQDCTFZCSJENFI-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC1CC(=O)N2 |
规范 SMILES |
COC(=O)C12CC1CC(=O)N2 |
同义词 |
2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,3-oxo-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



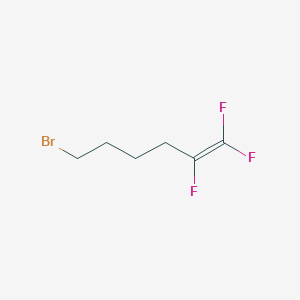
![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)
